molecular formula C37H41N9O4 B12073525 Dabigatran Etexilate 2-Pyridyl Carboxamide

Dabigatran Etexilate 2-Pyridyl Carboxamide

货号: B12073525
分子量: 675.8 g/mol
InChI 键: AKAJFRRJIOTETC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dabigatran Etexilate 2-Pyridyl Carboxamide is an oral anticoagulant used primarily for the prevention of venous thromboembolic events and stroke in patients with atrial fibrillation. It is a prodrug that is hydrolyzed to the active form, dabigatran, which acts as a direct thrombin inhibitor . This compound is known for its predictable anticoagulant effects, eliminating the need for routine lab monitoring, unlike traditional anticoagulants such as warfarin .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Dabigatran Etexilate 2-Pyridyl Carboxamide involves multiple steps, starting from 4-chloro-3-nitrobenzoic acid. The process includes acylchlorination, acylamidation, amination, hydrogenation, cyclization, Pinner reaction, and esterification . Another approach involves the preparation of acyl amidine and benzimidazole derivatives, which are then condensed to form the final product .

Industrial Production Methods: Industrial production of this compound typically involves the use of crystalline intermediates to ensure high purity and yield. The process includes the preparation of crystalline forms of intermediates such as Formula 2A, Formula 2B, and Formula E, which are then used to synthesize the final product .

化学反应分析

Types of Reactions: Dabigatran Etexilate 2-Pyridyl Carboxamide undergoes various chemical reactions, including hydrolysis, reduction, and esterification. The hydrolysis of the prodrug to its active form, dabigatran, is catalyzed by intestinal and hepatic carboxylesterases .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include acyl chlorides, amines, hydrogen gas, and various catalysts for hydrogenation and cyclization reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Major Products Formed: The major product formed from the hydrolysis of this compound is dabigatran, which is the active form of the drug. This compound directly inhibits thrombin, preventing the conversion of fibrinogen to fibrin and thereby inhibiting clot formation .

科学研究应用

作用机制

The mechanism of action of Dabigatran Etexilate 2-Pyridyl Carboxamide involves its conversion to dabigatran, which is a direct thrombin inhibitor. Dabigatran binds to thrombin, preventing the conversion of fibrinogen to fibrin, which is a crucial step in the coagulation cascade . This inhibition of thrombin activity effectively prevents the formation of blood clots .

相似化合物的比较

Similar Compounds: Similar compounds to Dabigatran Etexilate 2-Pyridyl Carboxamide include other direct thrombin inhibitors such as argatroban and bivalirudin . These compounds also inhibit thrombin but differ in their pharmacokinetic profiles and routes of administration.

Uniqueness: This compound is unique due to its oral administration and predictable anticoagulant effects, which eliminate the need for routine lab monitoring . This makes it a convenient option for patients compared to other anticoagulants that require frequent monitoring and dose adjustments.

属性

分子式

C37H41N9O4

分子量

675.8 g/mol

IUPAC 名称

hexyl N-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]benzenecarboximidoyl]carbamate

InChI

InChI=1S/C37H41N9O4/c1-3-4-5-10-23-50-37(49)44-35(38)26-13-16-28(17-14-26)41-25-33-42-29-24-27(15-18-30(29)45(33)2)36(48)46(32-12-7-9-21-40-32)22-19-34(47)43-31-11-6-8-20-39-31/h6-9,11-18,20-21,24,41H,3-5,10,19,22-23,25H2,1-2H3,(H2,38,44,49)(H,39,43,47)

InChI 键

AKAJFRRJIOTETC-UHFFFAOYSA-N

规范 SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)NC4=CC=CC=N4)C5=CC=CC=N5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。